4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid” is C12H18BFN2O2. The InChI code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 252.1 g/mol.Scientific Research Applications
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Anti-inflammatory effect of a new piperazine derivative
- Field : Pharmacology
- Application : This study investigates the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .
- Methods : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .
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Analysis of intermolecular interactions in a triazole derivative
- Field : Crystallography
- Application : The study prepared and structurally characterized a derivative of 1,2,4 triazoles .
- Methods : The crystal structure was observed to be stabilized by the presence of various intermolecular interactions in the crystalline solid .
- Results : The interaction energy of these interactions was evaluated through the PIXEL method with decomposition of the total energy into the coulombic, polarization, dispersion, and repulsion contribution .
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Synthesis of Anti-depressant Molecules
- Field : Pharmacology
- Application : This study discusses the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Methods : The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .
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Synthesis of Substituted Aniline Products
- Field : Organic Chemistry
- Application : 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an important organic building block to synthesize substituted aniline products .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : The results of the synthesis are not provided in the source .
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Antifungal Activity of Piperazine Chrome-2-one Compounds
- Field : Pharmacology
- Application : This study investigates the antifungal activity of piperazine chrome-2-one compounds .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
- Synthesis of Pyrrolopyrimidine Kinase Inhibitors
- Field : Organic Chemistry
- Application : 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is an important organic building block to synthesize substituted aniline products, including pyrrolopyrimidine kinase inhibitors .
- Methods : The specific methods of synthesis are not detailed in the source .
- Results : The results of the synthesis are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
[4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZIMUPKCKUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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